molecular formula C25H25N3O4S2 B11119934 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11119934
M. Wt: 495.6 g/mol
InChI Key: QKOUSIUAWGEVBC-SILNSSARSA-N
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Description

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments.

    Formation of Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Synthesis of Pyrido[1,2-a]pyrimidinone Core: This core structure is synthesized through a cyclization reaction involving a suitable pyridine derivative and an amidine.

    Coupling Reaction: The final step involves the coupling of the thiazolidinone ring with the pyrido[1,2-a]pyrimidinone core using a suitable linker, such as a methylene group, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25N3O4S2

Molecular Weight

495.6 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O4S2/c1-3-4-5-7-15-28-24(30)20(34-25(28)33)16-19-22(32-18-12-10-17(31-2)11-13-18)26-21-9-6-8-14-27(21)23(19)29/h6,8-14,16H,3-5,7,15H2,1-2H3/b20-16-

InChI Key

QKOUSIUAWGEVBC-SILNSSARSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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